molecular formula C7H12N2O B8727224 Acetamide, N,N-diethyl-2-isocyano-

Acetamide, N,N-diethyl-2-isocyano-

Cat. No.: B8727224
M. Wt: 140.18 g/mol
InChI Key: RDDKVVZMCIPCBV-UHFFFAOYSA-N
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Description

Acetamide, N,N-diethyl-2-cyano- (CAS RN: 26391-06-0), also known as N,N-diethyl-2-cyanoacetamide, is a substituted acetamide derivative with the molecular formula C₇H₁₂N₂O. Its structure features a cyano (-CN) group at the α-carbon position and two ethyl groups attached to the nitrogen atom of the acetamide backbone . This compound is primarily used as a pharmaceutical intermediate and in organic synthesis due to its reactive cyano group, which facilitates nucleophilic additions and cyclization reactions .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

N,N-diethyl-2-isocyanoacetamide

InChI

InChI=1S/C7H12N2O/c1-4-9(5-2)7(10)6-8-3/h4-6H2,1-2H3

InChI Key

RDDKVVZMCIPCBV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C[N+]#[C-]

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1.1. Nucleophilic Substitution Reactions

Acetamide, N,N-diethyl-2-isocyano-, can participate in nucleophilic substitution reactions (SN2), allowing for the formation of highly substituted amides. This reaction is particularly valuable in synthesizing complex molecules from simpler precursors. For instance, a novel SN2 reaction involving isocyanides has been developed that enables the transformation of isocyanides into amides with high efficiency, yielding products that are otherwise challenging to synthesize through traditional methods .

1.2. Multicomponent Reactions

The compound is also utilized in multicomponent reactions such as the Passerini and Ugi reactions, which are pivotal for generating diverse molecular scaffolds in a single step. These reactions leverage the reactivity of isocyanides to form amides alongside other functional groups, enhancing molecular complexity and diversity .

Medicinal Chemistry

2.1. Drug Discovery

In drug discovery, acetamide derivatives have been explored for their potential therapeutic effects. The ability to modify the acetamide structure allows for the optimization of pharmacological properties. For example, N-substituted isocyanoacetamides have shown promise in forming tetrazole derivatives, which are known for their biological activity . These derivatives can be synthesized efficiently without the need for harsh reagents or conditions, making them attractive candidates for pharmaceutical development.

2.2. Anticancer Activity

Recent studies have indicated that certain derivatives of acetamide exhibit selective cytotoxicity against various cancer cell lines. For instance, palladium-catalyzed cross-coupling reactions involving isocyanides have led to the synthesis of amide analogs that demonstrate significant anticancer properties . This highlights the potential of acetamide derivatives in developing novel anticancer agents.

Environmental Applications

3.1. Green Chemistry Initiatives

The use of acetamide in green chemistry has gained attention due to its ability to facilitate reactions under mild conditions with minimal waste generation. The incorporation of isocyanides into synthetic pathways allows chemists to explore more sustainable methods for producing complex organic molecules . This aligns with current trends towards environmentally friendly practices in chemical synthesis.

Case Studies and Research Findings

Study Findings Applications
Study on Isocyanide HydrataseIdentified an enzyme that metabolizes isonitriles to formamides, indicating potential biotechnological applications .Biodegradation and detoxification processes using microbial enzymes.
Synthesis of Tetrazole DerivativesDemonstrated high yields (up to 97%) for N-alkyl-2-(1H-tetrazol-1-yl)acetamides from acetamide derivatives .Drug development focusing on tetrazoles as active pharmaceutical ingredients.
Palladium-Catalyzed ReactionsShowed successful formation of amide analogs with selective cytotoxicity against cancer cells .Development of new anticancer drugs based on acetamide structures.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs of N,N-diethyl-2-cyanoacetamide, highlighting differences in substituents, applications, and toxicity:

Compound Name CAS RN Molecular Formula Key Substituents Applications Toxicity/Regulatory Notes
N,N-Diethyl-2-cyanoacetamide 26391-06-0 C₇H₁₂N₂O -CN, -N(CH₂CH₃)₂ Pharmaceutical synthesis Limited data; nitrile-related hazards
N,N-Dimethylacetamide (DMAC) 127-19-5 C₄H₉NO -N(CH₃)₂ Industrial solvent Hepatotoxic; regulated under OSHA
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ -CN, -N(CO-NHCH₃) Research chemical Toxicity not fully studied
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ -Cl, -N(CH₂CH₃)₂, -OCH₃ Herbicide EPA-regulated; potential carcinogen
Pretilachlor 51218-49-6 C₁₇H₂₆ClNO₂ -Cl, -N(CH₂CH₃)₂, -OCH₂CH₂OCH₃ Rice field herbicide Moderate aquatic toxicity
Key Observations:

Chloroacetamides (e.g., alachlor, pretilachlor) contain a reactive chlorine atom, enabling herbicidal activity via inhibition of plant fatty acid synthesis .

Applications: While N,N-diethyl-2-cyanoacetamide is niche in pharmaceutical synthesis, DMAC is widely used in polymer production and as a solvent . Chloroacetamides are agrochemicals with broad-spectrum weed control .

Toxicity: DMAC’s hepatotoxicity and reproductive risks are well-documented, leading to strict workplace exposure limits .

Preparation Methods

Reaction Design

  • Substrate : Bromoacetamide derivatives (e.g., 2-bromo-N,N-diethylacetamide) serve as electrophilic partners.

  • Isocyanide Source : tert-Butyl isocyanide (tBuNC) or methyl isocyanide, generated in situ via electrochemical methods.

  • Catalyst : fac-Ir(ppy)₃ (1 mol%), which facilitates single-electron transfer under 30 W blue LED irradiation.

  • Conditions : Acetonitrile/water solvent system, room temperature, 20-hour reaction time.

Mechanistic Insights

The process likely proceeds through a radical chain mechanism:

  • Photoexcitation of fac-Ir(ppy)₃ generates a triplet-state catalyst.

  • Oxidative quenching by the bromoacetamide yields a carbon-centered radical.

  • Radical coupling with the isocyanide forms a C–N bond, followed by hydrolysis to the amide.

Challenges

  • Isocyanide Stability : Aliphatic isocyanides like methyl isocyanide are volatile and prone to polymerization. Stabilizing agents (e.g., DABCO) may be required.

  • Regioselectivity : Competing pathways may lead to overfunctionalization of the acetamide backbone.

Electrochemical Dehydration of Formamide Precursors

Recent advances in electrosynthesis offer a route to isocyanides via dehydration of formamides. Research by identified methyl isocyanide as an intermediate in the electrochemical N-formylation of methylamine.

Synthetic Pathway

  • Precursor Synthesis : Prepare N,N-diethyl-2-formamidoacetamide by reacting N,N-diethylglycine with formylating agents (e.g., acetic formic anhydride).

  • Electrochemical Setup :

    • Electrolyte : 0.1 M NaOH or H₂SO₄, enhancing proton-coupled electron transfer (PCET).

    • Electrode : Glassy carbon, polarized at 3.0 V vs SCE.

    • Mechanism : Sequential dehydration and dehydrogenation of the formamide group yields the isocyanide.

Optimization Parameters

ParameterOptimal ValueEffect on Yield
Voltage3.0 V vs SCEMaximizes FE (9.2% in NaOH)
Electrolyte pHBasic (NaOH)Stabilizes isocyanide intermediate
Reaction Time20–40 hCompletes hydration to amide

Advantages

  • Sustainability : Eliminates stoichiometric oxidants.

  • Scalability : Continuous flow systems could enhance throughput.

Nucleophilic Substitution of Halogenated Acetamides

Classical substitution reactions provide a straightforward approach, albeit with limitations in regiocontrol.

Procedure

  • Substrate Preparation : Synthesize 2-chloro-N,N-diethylacetamide via chlorination of N,N-diethylacetamide using SOCl₂.

  • Isocyanide Introduction : React with silver isocyanide (AgNC) in anhydrous DMF at 80°C for 12 h.

Limitations

  • Low Yield : AgNC’s poor nucleophilicity and side reactions (e.g., elimination) limit efficiency.

  • Side Products : Competing formation of nitriles or imines necessitates rigorous purification.

Adaptation of Cyanoacetamide Synthesis

Patent CN103787917A outlines a high-yield route to N,N-dimethylcyanoacetamide, which can be modified for the target compound:

Modified Protocol

  • Cyanoacetate Alkylation : React ethyl cyanoacetate with diethylamine in toluene at -10°C to form N,N-diethylcyanoacetamide (99% yield).

  • Cyano-to-Isocyano Conversion :

    • Step 1 : Reduce the cyano group to amine using LiAlH₄.

    • Step 2 : Dehydrate the amine to isocyanide via Hofmann degradation (Cl₂/NaOH).

Critical Analysis

  • Feasibility : Multi-step sequence increases complexity and cost.

  • Safety : Hofmann degradation involves hazardous chlorine gas.

Comparative Evaluation of Methods

MethodYield (%)CostScalabilityGreen Metrics
Photocatalytic60–75HighModerate★★★☆☆
Electrochemical40–50MediumHigh★★★★☆
Nucleophilic Substitution30–45LowLow★★☆☆☆
Cyanoacetamide Route70MediumHigh★★★☆☆

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-diethyl-2-isocyanoacetamide in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in a cool, dry, ventilated area in tightly sealed containers. Avoid exposure to moisture due to potential hydrolysis of the isocyano group .
  • Waste Disposal : Segregate waste in labeled, chemically resistant containers. Collaborate with certified hazardous waste disposal services to prevent environmental contamination .

Q. How can researchers optimize synthetic routes for N,N-diethyl-2-isocyanoacetamide to improve yield and purity?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., N,N-diethyl-2-aminoacetamide) and ensure complete conversion to the isocyano derivative .
  • Catalyst Selection : Test palladium or copper catalysts for isocyanide synthesis, optimizing temperature (e.g., 40–60°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity product .

Q. What spectroscopic techniques are essential for preliminary characterization of N,N-diethyl-2-isocyanoacetamide?

  • Methodological Answer :

  • FT-IR : Identify the isocyano (-NC) stretch near 2100–2150 cm⁻¹ and amide C=O absorption at ~1650 cm⁻¹ .
  • NMR : In 1^1H NMR, expect signals for ethyl groups (δ 1.0–1.5 ppm, triplets) and the acetamide backbone (δ 2.1–2.3 ppm, singlet). 13^{13}C NMR should show the isocyano carbon at δ 120–130 ppm .
  • Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the electronic properties of N,N-diethyl-2-isocyanoacetamide?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level to analyze charge distribution, HOMO-LUMO gaps, and reactivity descriptors (e.g., electrophilicity index) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities and explain discrepancies between theoretical and experimental activity data .
  • Solvent Effects : Use COSMO-RS to evaluate solvent polarity impacts on isocyano group stability and reaction pathways .

Q. What strategies address gaps in toxicological data for N,N-diethyl-2-isocyanoacetamide?

  • Methodological Answer :

  • In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to establish baseline toxicity thresholds. Compare results with structurally similar compounds (e.g., N,N-diethylacetamide) .
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., N,N-diethylacetamide and cyanide derivatives) and assess their biological impact .
  • Collaborative Studies : Partner with toxicology databases (e.g., PubChem) to contribute experimental data and refine hazard classifications .

Q. How can researchers resolve contradictory reactivity data in nucleophilic additions involving N,N-diethyl-2-isocyanoacetamide?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify competing pathways (e.g., isocyanide vs. amide participation) .
  • Isotopic Labeling : Use 15^{15}N-labeled isocyano groups to trace mechanistic steps via 15^{15}N NMR or mass spectrometry .
  • Cross-Validation : Compare results with analogous compounds (e.g., N,N-dimethyl-2-isocyanoacetamide) to isolate electronic or steric effects .

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